molecular formula C11H12O4 B1274973 5-Acetyl-2-methoxyphenyl acetate CAS No. 60792-88-3

5-Acetyl-2-methoxyphenyl acetate

Cat. No. B1274973
CAS RN: 60792-88-3
M. Wt: 208.21 g/mol
InChI Key: TWPFICFACFZUQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves starting materials that are structurally similar to 5-Acetyl-2-methoxyphenyl acetate. For instance, the synthesis of 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxadiazol-2-yl)methoxy)-2H-chromen-2-ones derivatives was achieved using 4-hydroxycoumarine as a starting material, followed by various spectroscopic techniques to confirm the structures . Another compound, 5-(6-hydroxy-6-methyl-5-oxoheptan-2-yl)-2-methylphenyl acetate, was synthesized through the oxidation of 1-O-acetyl-xanthorrizol using potassium permanganate in acidic conditions . These methods provide insight into possible synthetic routes that could be adapted for the synthesis of 5-Acetyl-2-methoxyphenyl acetate.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Acetyl-2-methoxyphenyl acetate has been elucidated using various spectroscopic techniques. For example, the structure of newly synthesized compounds was confirmed by UV, IR, 1H NMR, 13C-NMR, NOESY, and HMBC NMR spectra . Similarly, the novel compound mentioned in paper was elucidated using FTIR, 1H-NMR, 13C-NMR, 2D-HSQC, DEPT, 2D-HMBC, and HRMS spectral data . These techniques are crucial for determining the positions of protons and carbons in the molecule, which is essential for understanding the molecular structure of 5-Acetyl-2-methoxyphenyl acetate.

Chemical Reactions Analysis

The chemical reactions involving acetyl and methoxy groups are highlighted in the papers. The Fries rearrangement is a key reaction described for the synthesis of 3-acetyl-5-methoxy- and 3-acetyl-5,7-dimethoxy-1,4-naphthoquinones, which involves the migration of the acetyl group . This reaction and others like it could be relevant when considering the chemical reactions that 5-Acetyl-2-methoxyphenyl acetate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with acetyl and methoxy groups can be inferred from their spectroscopic data and biological activity. The compounds in paper exhibited quasireversible redox processes and strong UV absorption bands, which are indicative of their electronic properties . The antibacterial and antioxidant activities of these compounds suggest that 5-Acetyl-2-methoxyphenyl acetate may also possess similar properties, which could be explored in further studies.

Scientific Research Applications

  • Synthesis of Amino Acids and Derivatives : This compound has been used in the synthesis of specific amino acids. For instance, the preparation of L-2-Amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins, involves the hydrolysis of compounds similar to 5-Acetyl-2-methoxyphenyl acetate (Shimohigashi, Lee, & Izumiya, 1976).

  • Metabolic Studies : Research on the metabolism of certain psychoactive substances in rats identified metabolites that are structurally related to 5-Acetyl-2-methoxyphenyl acetate (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

  • Natural Product Isolation and Characterization : It is involved in the isolation and characterization of natural products from various sources. For example, compounds structurally similar to 5-Acetyl-2-methoxyphenyl acetate have been isolated from the culture mycelia of Curvularia lunata (Varma, Fatope, Marwah, Deadman, & Al-Rawahi, 2006).

  • Protecting Group in Organic Synthesis : This compound and its derivatives are used as protecting groups in organic synthesis, particularly for hydroxyl functions. Their stability and selective removal properties make them valuable in complex synthetic pathways (Daragics & Fügedi, 2010).

  • Antimitotic and Anticancer Agents : Derivatives of 5-Acetyl-2-methoxyphenyl acetate have been explored for their potential in inhibiting cell proliferation and their role in cancer therapy. Studies have synthesized analogues that show promise as antimitotic agents (Zefirov, Evteeva, Krasnoperova, Mamaeva, Milaeva, Kuznetsov, & Zefirova, 2020).

  • Enzyme Inhibitor Synthesis : It has been used in the synthesis of enzyme inhibitors, which are important in the treatment of diseases like Alzheimer's and diabetes (Saleem, Rafiq, Jeong, Cho, Kim, Seo, Choi, Hong, & Lee, 2018).

Safety And Hazards

5-Acetyl-2-methoxyphenyl acetate is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Relevant Papers There are several papers related to 5-Acetyl-2-methoxyphenyl acetate. One paper discusses the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons . Another paper provides a safety data sheet for the compound .

properties

IUPAC Name

(5-acetyl-2-methoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(12)9-4-5-10(14-3)11(6-9)15-8(2)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPFICFACFZUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400526
Record name Ethanone, 1-[3-(acetyloxy)-4-methoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-methoxyphenyl acetate

CAS RN

60792-88-3
Record name Ethanone, 1-[3-(acetyloxy)-4-methoxyphenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETIC ACID 5-ACETYL-2-METHOXY-PHENYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Chai, XJ Liu, YL Tian, XC Wang, ZJ Quan - ChemistrySelect, 2021 - Wiley Online Library
… Interestingly, the reaction of 2-bromo-1-(4-methoxyphenyl)ethan-1-one is the debrominated product 5-acetyl-2-methoxyphenyl acetate (3 u). (d) For aroyl sulfides, arylamides can also …
NB Chernyshova, DV Tsyganov, VN Khrustalev… - Organic …, 2017 - researchgate.net
Ortho-substituted polymethoxydiarylazolopyrimidines were synthesized using polymethoxysubstituted benzaldehydes and acetophenones as starting material. X-ray …
Number of citations: 2 www.researchgate.net
RG Kalshetti, RD Mandle, SP Kamble, A Sudalai - 2020 - nopr.niscpr.res.in
P 2 O 5 has been found to be a highly efficient and environmental friendly catalyst for the liquid-phase acylation of activated aromatic substrates giving aromatic ketones (45-93%) in a …
Number of citations: 1 nopr.niscpr.res.in

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